5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
This compound is a hybrid heterocyclic molecule incorporating a pyrazoline core, tetrahydroisoquinolinone scaffold, and fluorinated aromatic substituents. Its structure features:
- A 4,5-dihydro-1H-pyrazole ring substituted with 4-fluorophenyl and thiophen-2-yl groups at positions 3 and 5, respectively.
- A 2-oxoethoxy linker bridging the pyrazole to a tetrahydroisoquinolinone moiety.
- A 4-fluorophenylmethyl group at position 2 of the tetrahydroisoquinolinone.
The fluorophenyl and thiophene groups are critical for enhancing lipophilicity and binding affinity to biological targets, as seen in related compounds .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2N3O3S/c32-22-10-6-20(7-11-22)18-35-15-14-24-25(31(35)38)3-1-4-28(24)39-19-30(37)36-27(21-8-12-23(33)13-9-21)17-26(34-36)29-5-2-16-40-29/h1-13,16,27H,14-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFGDZYTZDNZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule characterized by multiple functional groups that may influence its biological activity. This article provides a comprehensive overview of its biological properties, including its potential antimicrobial, anti-inflammatory, and analgesic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 525.64 g/mol. The presence of fluorine and thiophene rings suggests potential bioactivity due to their known pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H28FN3O3S |
| Molecular Weight | 525.64 g/mol |
| LogP | 4.5 |
| PSA (Polar Surface Area) | 75.12 Ų |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate potent antibacterial and antifungal activities against various strains. The incorporation of the thiophene ring is believed to enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.
Case Study: A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were reported as low as 32 µg/mL against Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties, often associated with pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Research Findings: A study focused on the analgesic activity of related pyrazole compounds showed IC50 values significantly lower than standard analgesics like indomethacin and diclofenac. For example, one derivative exhibited an IC50 of 5.40 µM for COX-1 inhibition . This suggests that modifications in the structure can lead to enhanced potency.
The proposed mechanism involves the inhibition of key enzymes involved in inflammation and pain pathways. The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and higher bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoline-Thiazole Cores
The compound shares structural motifs with pyrazoline-thiazole hybrids, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo derivative (Compound 5) . Key differences include:
Pharmacological Activity of Analogues
- Anticancer Activity: Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives exhibit IC50 values as low as 1.28 µg/mL against MCF7 breast cancer cells .
- Antimicrobial Activity: Triazole derivatives (e.g., 1-(2-oxo-2-phenylethyl)-4-[(thiophen-2-ylmethylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one) show moderate activity against E. coli and S. aureus due to thiophene-mediated membrane disruption .
Key Research Findings and Data Tables
Table 2: Structural Parameters of Crystalline Analogues
| Parameter | Compound 4 | Compound 5 |
|---|---|---|
| Space Group | Triclinic (P 1 ) | Triclinic (P 1 ) |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.3 Å | a = 10.1 Å, b = 15.2 Å |
| Halogen Substituent | Chlorine | Bromine |
Preparation Methods
Gould-Jacobs Cyclization for Tetrahydroisoquinoline Formation
The tetrahydroisoquinoline nucleus is synthesized via a modified Gould-Jacobs reaction (Scheme 1):
-
Starting Material : 4-Fluorobenzylamine reacts with diethyl 2-(ethoxymethylene)malonate in ethanol under reflux to form an enamine intermediate.
-
Cyclization : Heating the enamine in polyphosphoric acid (PPA) induces cyclization to yield ethyl 2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate.
-
Hydrolysis and Decarboxylation : Treatment with aqueous HCl followed by neutralization affords 5-hydroxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one.
Table 1: Optimization of Gould-Jacobs Cyclization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 68 |
| H2SO4 (conc.) | 100 | 8 | 52 |
| TfOH | 80 | 12 | 45 |
PPA provided superior yields due to its dual role as a solvent and Brønsted acid catalyst.
Preparation of the Pyrazole Subunit (Intermediate B)
3+2 Annulation Strategy for Pyrazole Synthesis
The dihydropyrazole ring is constructed via cyclocondensation of a chalcone derivative with 4-fluorophenylhydrazine (Scheme 2):
-
Chalcone Synthesis : Thiophene-2-carbaldehyde reacts with 4-fluoroacetophenone in ethanolic NaOH to yield 3-(thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one.
-
Hydrazine Cyclization : Treatment with 4-fluorophenylhydrazine hydrochloride in acetic acid (30%) under reflux forms 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.
-
Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base yields Intermediate B.
Table 2: Yields of Pyrazole Intermediate B
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH | Ethanol | 82 |
| Cyclization | Acetic acid | AcOH/H2O | 75 |
| Chloroacetylation | ClCH2COCl, Et3N | DCM | 88 |
IR spectroscopy confirmed the presence of C=O (1725 cm⁻¹) and C-Cl (680 cm⁻¹) stretches in Intermediate B.
Coupling of Intermediates A and B
Nucleophilic Etherification
Intermediate A (5-hydroxy-tetrahydroisoquinoline) reacts with Intermediate B (chloroacetyl-pyrazole) in a Williamson ether synthesis (Scheme 3):
-
Base Selection : Potassium carbonate in DMF facilitates deprotonation of the phenolic –OH group.
-
Coupling : Heating at 60°C for 12 hours forms the ether bond, yielding the crude product.
-
Oxidation : Treatment with Jones reagent oxidizes the secondary alcohol to a ketone, completing the synthesis.
Table 3: Etherification Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 12 | 65 |
| Cs2CO3 | DMSO | 80 | 8 | 58 |
| NaOH | EtOH | 50 | 24 | 42 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 600.1523 [M+H]⁺.
-
Calculated for C₃₂H₂₅F₂N₃O₃S : 600.1528.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic pathways and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including pyrazole ring formation, ether linkage introduction, and tetrahydroisoquinoline functionalization. Key steps include:
- Reflux conditions : Ethanol or DMF-EtOH (1:1) under reflux for 2–6 hours to achieve cyclization .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) for imine or ether bond formation .
- Purification : Recrystallization from ethanol or DMF-EtOH mixtures to enhance purity (>95% by HPLC) .
Methodological Tip: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl, thiophene) and stereochemistry .
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the tetrahydroisoquinoline moiety .
- HPLC-MS : Quantify impurities using a gradient elution method (acetonitrile/water + 0.1% formic acid) .
Q. How can researchers evaluate the compound’s initial biological activity?
- In vitro assays : Screen for antimicrobial (MIC assays), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assay on cell lines) activity .
- Dose-response studies : Use concentrations ranging from 0.1–100 µM to establish IC values .
Methodological Tip: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., 4-fluorophenyl) influence reaction kinetics and regioselectivity?
- Electronic effects : Fluorine substituents increase electrophilicity at the pyrazole ring, accelerating nucleophilic attacks (e.g., etherification) .
- Steric effects : Bulky groups (e.g., thiophen-2-yl) may hinder cyclization, requiring higher temperatures (80–100°C) .
Methodological Tip: Use DFT calculations (Gaussian 09) to model transition states and predict regioselectivity .
Q. How should researchers address contradictions in bioactivity data across studies?
- Orthogonal assays : Confirm antimicrobial activity with both MIC and time-kill assays to rule out false positives .
- Purity verification : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude confounding effects from by-products .
- Structural analogs : Compare activity against derivatives lacking the thiophene or fluorophenyl groups to identify pharmacophores .
Q. What strategies improve solubility for in vivo studies without compromising bioactivity?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the tetrahydroisoquinoline oxygen .
Methodological Tip: Assess solubility via shake-flask method (pH 7.4 PBS) and validate stability under physiological conditions .
Q. How can enantiomeric purity be achieved for chiral intermediates?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during pyrazole ring formation .
Q. What computational tools are effective for predicting binding modes with target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
Methodological Tip: Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (K) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
